

1,1-Dioxothiolan-d8 chemical structure and IUPAC name.

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Compound of Interest

Compound Name: 1,1-Dioxothiolan-d8

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An In-depth Technical Guide to 1,1-Dioxothiolan-d8

This technical guide provides a comprehensive overview of **1,1-Dioxothiolan-d8**, a deuterated organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated solvents and standards. This document details its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis, and key applications, with a focus on its role in analytical techniques.

Chemical Structure and IUPAC Name

1,1-Dioxothiolan-d8 is the deuterated analog of sulfolane. In this molecule, all eight hydrogen atoms are replaced with deuterium.

- IUPAC Name: 2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide[1]
- Synonyms: Sulfolane-d8, Tetramethylene-d8 sulfone[1]
- Molecular Formula: C₄D₈O₂S

The chemical structure consists of a five-membered saturated ring containing a sulfone functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms within the ring.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of **1,1-Dioxothiolan-d8** are summarized in the table below. Data for its non-deuterated counterpart, sulfolane, is also provided for comparison, as it is more extensively characterized. The properties of the deuterated version are expected to be very similar to the non-deuterated form, with a notable difference in molecular weight.

Property	1,1-Dioxothiolan-d8	Sulfolane (non-deuterated)
Molecular Weight	128.22 g/mol [1][2]	120.17 g/mol [3][4][5][6][7]
Melting Point	25-27 °C[1]	27.5 °C[3][4]
Boiling Point	283-285 °C[1]	285 °C[3][4][5]
Density	~1.34 g/mL (calculated)	1.261 g/cm ³ [3][4]
Flash Point	177 °C[1]	165 °C[4]
Appearance	Colorless liquid or solid	Colorless liquid or solid[3][4]
Solubility in Water	Miscible	Miscible[4]
XLogP3	-0.8[1]	-0.8

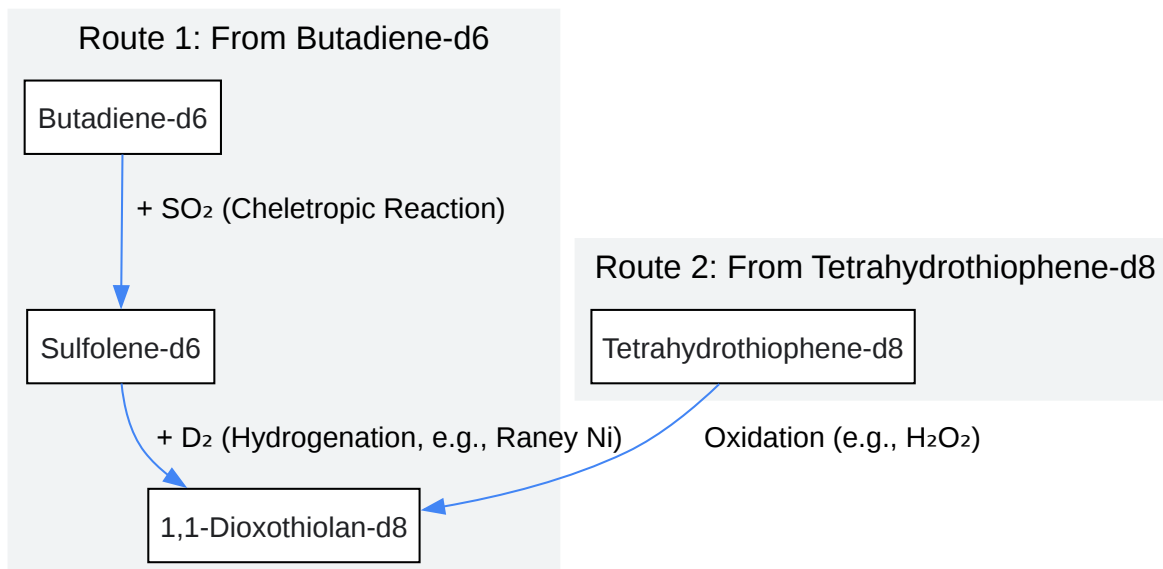
Synthesis

The synthesis of **1,1-Dioxothiolan-d8** typically involves the use of deuterated precursors. A common industrial method for producing the non-deuterated sulfolane can be adapted for this purpose. This process involves a two-step reaction starting from butadiene. For the deuterated analog, butadiene-d6 would be the logical starting material.

An alternative synthesis route involves the oxidation of tetrahydrothiophene. To produce the deuterated version, tetrahydrothiophene-d8 would be oxidized.

Below is a diagram illustrating a probable synthesis pathway for **1,1-Dioxothiolan-d8**.

Synthesis of 1,1-Dioxothioloan-d8



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Probable synthetic routes for **1,1-Dioxothioloan-d8**.

Experimental Protocols

1,1-Dioxothioloan-d8 is primarily used in analytical chemistry, particularly as an internal standard for isotope dilution methods and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Use as an Internal Standard in GC/MS or LC/MS Analysis

1,1-Dioxothioloan-d8 is an excellent internal standard for the quantification of sulfolane in environmental samples due to its chemical similarity and mass difference.

Objective: To accurately quantify sulfolane in water and soil samples using an isotope dilution method with **1,1-Dioxothioloan-d8** as an internal standard.

Materials:

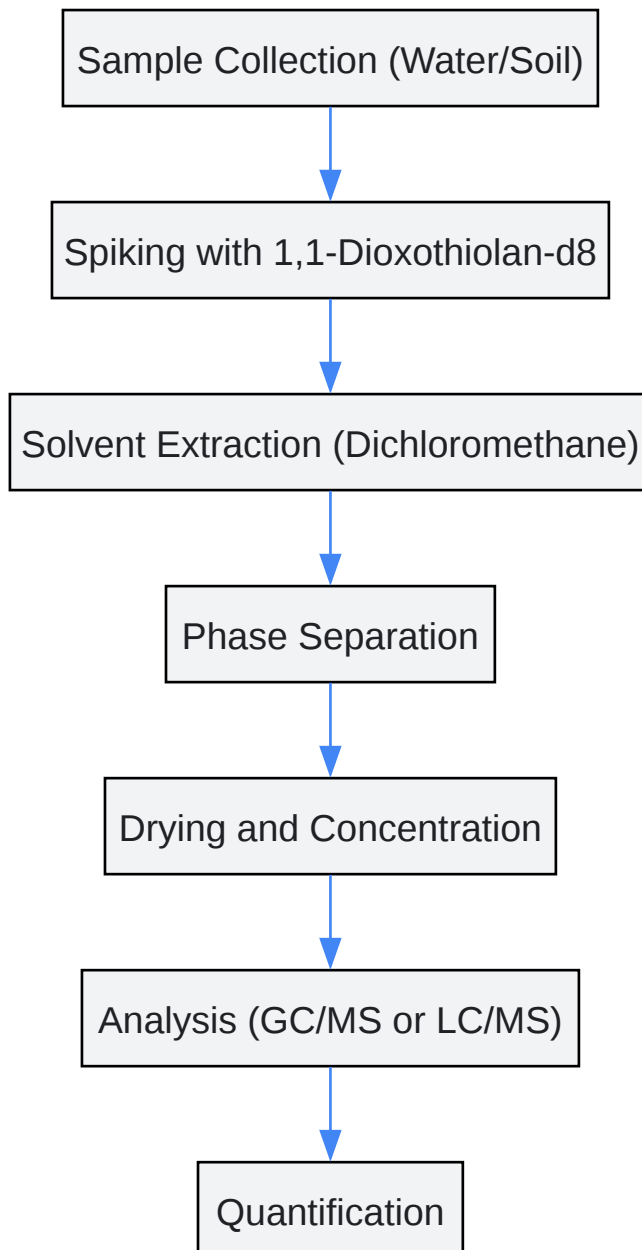
- Water or soil sample
- **1,1-Dioxothiolan-d8** (as internal standard)
- Dichloromethane (extraction solvent)
- Anhydrous sodium sulfate
- Centrifuge tubes
- Mechanical shaker
- GC/MS or LC/MS system

Procedure (for Water Sample):

- Measure a known volume (e.g., 100 mL) of the water sample into an extraction vessel.
- Spike the sample with a known amount of **1,1-Dioxothiolan-d8** solution.
- Adjust the pH of the sample to < 2.
- Add a known volume of dichloromethane (e.g., 50 mL).
- Shake the mixture vigorously for at least 1 hour.
- Allow the layers to separate. Collect the organic (dichloromethane) layer.
- Dry the organic extract with anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL.
- Analyze the extract using GC/MS or LC/MS.
- Quantify the native sulfolane by comparing its peak area to the peak area of **1,1-Dioxothiolan-d8**.

The following diagram illustrates the experimental workflow.

Workflow for Sulfolane Quantification



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Workflow for sulfolane quantification using **1,1-Dioxothioloan-d8**.

Use as a Solvent in NMR Spectroscopy

As a deuterated solvent, **1,1-Dioxothioloan-d8** can be used for acquiring NMR spectra of analytes, particularly when the non-deuterated solvent's signals would interfere with the analyte's signals.

Objective: To prepare a sample for NMR analysis using **1,1-Dioxothiolan-d8** as the solvent.

Materials:

- Analyte (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)
- **1,1-Dioxothiolan-d8**
- NMR tube
- Pipette
- Vortex mixer (optional)

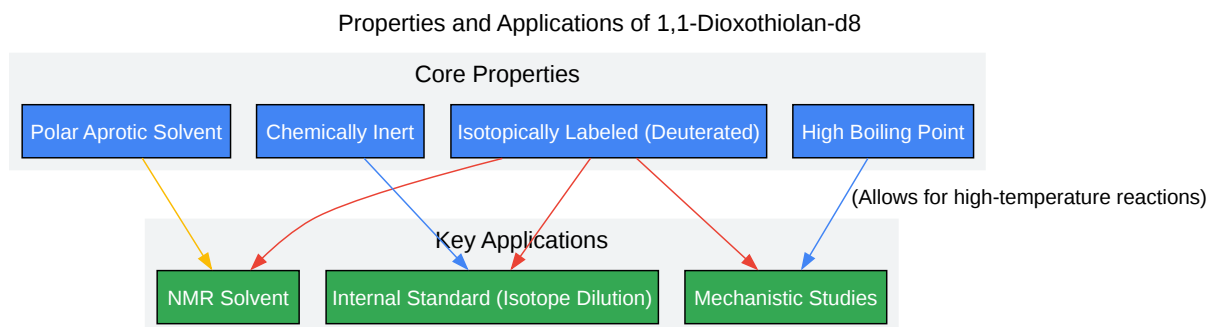
Procedure:

- Weigh the appropriate amount of the analyte and place it in a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of **1,1-Dioxothiolan-d8** to the NMR tube using a pipette.
- Cap the NMR tube and gently agitate or vortex until the analyte is completely dissolved.
- Place the NMR tube in the NMR spectrometer.
- The deuterium signal from **1,1-Dioxothiolan-d8** is used by the spectrometer to lock the magnetic field frequency.
- Acquire the NMR spectrum of the analyte.

Applications

The primary applications of **1,1-Dioxothiolan-d8** are rooted in its isotopic purity and its properties as a polar aprotic solvent.

The diagram below outlines the logical relationships between the properties and applications of **1,1-Dioxothiolan-d8**.



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